molecular formula C19H19F3N4O3 B4549378 [3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][2-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE

[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][2-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE

Cat. No.: B4549378
M. Wt: 408.4 g/mol
InChI Key: FQPLKJZWCVUJMF-UHFFFAOYSA-N
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Description

[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][2-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE: is a complex organic compound with a unique structure that combines isoxazole and pyrazolo[1,5-a]pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][2-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][2-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][2-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes or receptors involved in inflammatory and pain pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][2-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE: can be compared with similar compounds such as:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of This compound .

Properties

IUPAC Name

[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-[2-methyl-7-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O3/c1-11-9-17-25(8-7-16(19(20,21)22)26(17)23-11)18(27)15-10-13(24-29-15)12-5-3-4-6-14(12)28-2/h3-6,9,15-16H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPLKJZWCVUJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(CCN(C2=C1)C(=O)C3CC(=NO3)C4=CC=CC=C4OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][2-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE
Reactant of Route 2
Reactant of Route 2
[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][2-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE
Reactant of Route 3
Reactant of Route 3
[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][2-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE
Reactant of Route 4
[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][2-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE
Reactant of Route 5
Reactant of Route 5
[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][2-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE
Reactant of Route 6
Reactant of Route 6
[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][2-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE

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